molecular formula C20H12O2 B1628862 Tetracene-5,12-dicarbaldehyde CAS No. 71440-79-4

Tetracene-5,12-dicarbaldehyde

Cat. No. B1628862
Key on ui cas rn: 71440-79-4
M. Wt: 284.3 g/mol
InChI Key: RXDJVBXMOZKSHS-UHFFFAOYSA-N
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Patent
US04187373

Procedure details

A solution of 5 g. of 13,14-dihydroxy-5,12-ethanobenz[b]anthracene in 110 ml. of glacial acetic acid is treated all at once with 15.4 g. of lead tetraacetate and stirred at 30°-40° C. for 3 hours. The formed purple solid is filtered, washed once with acetic acid, finally with water, dried and recrystallized from methylene chloride-methanol to give purple needles, m.p. 215°-217° C.
Name
13,14-dihydroxy-5,12-ethanobenz[b]anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lead tetraacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:7]2[C:8]3[C:17]([C:4](=[C:5]4[CH:21]=[CH:20][CH:19]=[CH:18][C:6]4=2)[CH:3]1[OH:22])=[CH:16][C:15]1[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH:9]=3.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>C(O)(=O)C>[CH:18]1[C:6]2=[C:7]([CH:2]=[O:1])[C:8]3[C:17]([C:4]([CH:3]=[O:22])=[C:5]2[CH:21]=[CH:20][CH:19]=1)=[CH:16][C:15]1[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH:9]=3 |f:1.2.3.4.5|

Inputs

Step One
Name
13,14-dihydroxy-5,12-ethanobenz[b]anthracene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(C2=C3C(=C1C1=CC4=CC=CC=C4C=C21)C=CC=C3)O
Step Two
Name
lead tetraacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed purple solid is filtered
WASH
Type
WASH
Details
washed once with acetic acid, finally with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride-methanol
CUSTOM
Type
CUSTOM
Details
to give purple needles, m.p. 215°-217° C.

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C1=C(C1=CC3=CC=CC=C3C=C1C2C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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